3-Phenyl-1-butanol Exhibits Markedly Lower Conversion in Whole-Cell Biotransformation Compared to 3-Phenyl-1-propanol
In a direct head-to-head comparison using Gluconobacter oxydans DSM 2343 whole cells, 3-phenyl-1-butanol achieved only 50% molar conversion to the corresponding aldehyde with an isolated yield of 43% after 8 hours [1]. Under identical experimental conditions, the one-carbon-shorter homolog 3-phenyl-1-propanol exhibited 90% conversion and 82% yield [1]. The stark difference in reactivity underscores that the C4 chain in 3-phenyl-1-butanol imposes a significant steric or electronic penalty relative to the C3 chain, making it a more demanding substrate for biocatalytic oxidation [1].
| Evidence Dimension | Biotransformation efficiency (whole-cell oxidation) |
|---|---|
| Target Compound Data | 50% conversion; 43% yield |
| Comparator Or Baseline | 3-Phenyl-1-propanol: 90% conversion; 82% yield |
| Quantified Difference | 3-Phenyl-1-butanol conversion is 40 percentage points lower; yield is 39 percentage points lower |
| Conditions | Gluconobacter oxydans DSM 2343 whole cells; glycerol-grown cells; 8 h reaction time |
Why This Matters
Researchers designing biocatalytic routes to aldehydes must account for this 40% conversion deficit when selecting between these two structurally similar starting materials.
- [1] R. Villa, A. Romano, R. Gandolfi, J. V. S. Gago, F. Molinari. Chemoselective oxidation of primary alcohols to aldehydes with Gluconobacter oxydans. Tetrahedron Letters, 2002, 43(34), 6059–6061. DOI: 10.1016/S0040-4039(02)01256-X. View Source
